4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactionsThe final step involves the formation of the pyrazole ring through cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing the replacement of halogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole:
4-chloro-1-(4-bromobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with reversed positions of bromine and chlorine atoms.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks both bromine and chlorine atoms, leading to different reactivity and applications.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole contributes to its distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H20BrClN2O2 |
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Molecular Weight |
483.8 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20BrClN2O2/c1-29-20-11-5-17(6-12-20)23-22(25)24(18-7-13-21(30-2)14-8-18)28(27-23)15-16-3-9-19(26)10-4-16/h3-14H,15H2,1-2H3 |
InChI Key |
MQZUNKFSYPRWAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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